Cas no 2248353-91-3 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-cyclopropyl-1,3-oxazole-5-carboxylate)

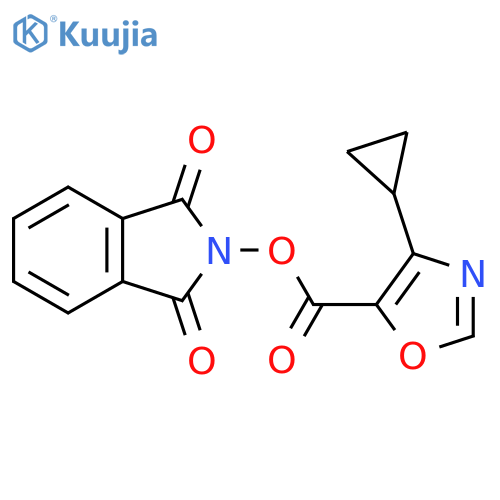

2248353-91-3 structure

商品名:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-cyclopropyl-1,3-oxazole-5-carboxylate

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-cyclopropyl-1,3-oxazole-5-carboxylate 化学的及び物理的性質

名前と識別子

-

- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-cyclopropyl-1,3-oxazole-5-carboxylate

- EN300-6515014

- 2248353-91-3

-

- インチ: 1S/C15H10N2O5/c18-13-9-3-1-2-4-10(9)14(19)17(13)22-15(20)12-11(8-5-6-8)16-7-21-12/h1-4,7-8H,5-6H2

- InChIKey: GHUYMHFPIJTDIX-UHFFFAOYSA-N

- ほほえんだ: O1C=NC(=C1C(=O)ON1C(C2C=CC=CC=2C1=O)=O)C1CC1

計算された属性

- せいみつぶんしりょう: 298.05897142g/mol

- どういたいしつりょう: 298.05897142g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 22

- 回転可能化学結合数: 4

- 複雑さ: 494

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2

- トポロジー分子極性表面積: 89.7Ų

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-cyclopropyl-1,3-oxazole-5-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-6515014-0.05g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-cyclopropyl-1,3-oxazole-5-carboxylate |

2248353-91-3 | 0.05g |

$792.0 | 2023-05-30 | ||

| Enamine | EN300-6515014-2.5g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-cyclopropyl-1,3-oxazole-5-carboxylate |

2248353-91-3 | 2.5g |

$1848.0 | 2023-05-30 | ||

| Enamine | EN300-6515014-0.25g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-cyclopropyl-1,3-oxazole-5-carboxylate |

2248353-91-3 | 0.25g |

$867.0 | 2023-05-30 | ||

| Enamine | EN300-6515014-0.1g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-cyclopropyl-1,3-oxazole-5-carboxylate |

2248353-91-3 | 0.1g |

$829.0 | 2023-05-30 | ||

| Enamine | EN300-6515014-1.0g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-cyclopropyl-1,3-oxazole-5-carboxylate |

2248353-91-3 | 1g |

$943.0 | 2023-05-30 | ||

| Enamine | EN300-6515014-10.0g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-cyclopropyl-1,3-oxazole-5-carboxylate |

2248353-91-3 | 10g |

$4052.0 | 2023-05-30 | ||

| Enamine | EN300-6515014-5.0g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-cyclopropyl-1,3-oxazole-5-carboxylate |

2248353-91-3 | 5g |

$2732.0 | 2023-05-30 | ||

| Enamine | EN300-6515014-0.5g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-cyclopropyl-1,3-oxazole-5-carboxylate |

2248353-91-3 | 0.5g |

$905.0 | 2023-05-30 |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-cyclopropyl-1,3-oxazole-5-carboxylate 関連文献

-

Stephen Hanessian,Juan Pablo Maianti,Vu Linh Ly,Benoît Deschênes-Simard Chem. Sci., 2012,3, 249-256

-

M. Angeles Alvarez,Belén Alvarez,M. Esther García,Daniel García-Vivó,Miguel A. Ruiz Dalton Trans., 2013,42, 11039-11042

-

Shi-Lu Zheng,Yun-Xiang Zou,Zhong Wen,Jia-Fu Lin,Ling-Hui Gu,Long Chen Org. Biomol. Chem., 2021,19, 6812-6816

-

Yu Huang,Xiaoyu Zhou,Lichun Zhang,Guochen Lin,Man Xu,Yuan Zhao,Mengmeng Jiao,Dengying Zhang,Bingying Pan,Linwei Zhu,Fengzhou Zhao J. Mater. Chem. C, 2020,8, 12240-12246

2248353-91-3 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-cyclopropyl-1,3-oxazole-5-carboxylate) 関連製品

- 2166821-88-9(7-hydrazinyl-3-(2-methylcyclopropyl)-3H-1,2,3triazolo4,5-dpyrimidine)

- 794495-32-2(2-tert-Butyl-1H-imidazole-4-carboxylic Acid)

- 1020969-78-1(2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide)

- 2386498-20-8(3,4-Difluoro-5-formylbenzoic acid)

- 1805446-61-0(5-Bromo-2-(difluoromethyl)-3-nitropyridine-6-carboxylic acid)

- 2228780-16-1(2-(3-ethoxy-2-methoxyphenyl)prop-2-enoic acid)

- 1396872-59-5(4-({1-(2-cyclopentylacetyl)piperidin-4-ylmethoxy}methyl)benzonitrile)

- 23985-53-7(3-hydroxy-2,3-dimethylbutanoic acid)

- 2229495-27-4(3-1-(aminomethyl)cyclobutyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione)

- 2160799-28-8((4,4-Dimethyloxolan-2-yl)methanethiol)

推奨される供給者

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量